molecular formula C23H30N8O B592701 Ribociclib D6 CAS No. 1328934-40-2

Ribociclib D6

Cat. No. B592701
CAS RN: 1328934-40-2
M. Wt: 440.585
InChI Key: RHXHGRAEPCAFML-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ribociclib D6 is a deuterium labeled Ribociclib . Ribociclib, sold under the brand name Kisqali, is a medication used for the treatment of certain kinds of breast cancer . It is a highly specific CDK4/6 inhibitor with IC50 values of 10 nM and 39 nM, respectively, and is over 1,000-fold less potent against the cyclin B/CDK1 complex .


Synthesis Analysis

Ecofriendly methods have been developed for the synthesis of Ribociclib precursor . The main focus of the research was dedicated towards optimizing solvent parameter by using green solvents . The proposed metabolic pathways involved in generation of these metabolites are hydroxylation, oxidation, and reduction .


Molecular Structure Analysis

The molecular formula of Ribociclib is C23H30N8O . It is a selective, orally bioavailable inhibitor of CDK4 and CDK6 .


Chemical Reactions Analysis

Ribociclib is a highly selective CDK4/6 inhibitor . The proposed metabolic pathways involved in generation of its metabolites are hydroxylation, oxidation, and reduction .


Physical And Chemical Properties Analysis

The molecular formula of Ribociclib is C23H30N8O, with an average mass of 434.537 Da and a monoisotopic mass of 434.254272 Da .

Scientific Research Applications

  • Mechanism of Action and Clinical Impact in Solid Tumors : Ribociclib disrupts the cyclin D–CDK4/6–p16–retinoblastoma (Rb) pathway, commonly altered in cancers, leading to abnormal cell proliferation. It received FDA approval in 2017 as an oral, bioavailable inhibitor of CDK4 and CDK6, demonstrating therapeutic potential for various cancer types due to its high selectivity and manageable tolerability profile (Tripathy, Bardia, & Sellers, 2017).

  • Pre-surgical Application in Early Breast Cancer : A study assessed ribociclib plus letrozole in postmenopausal women with HR+, HER2- early breast cancer. The results suggested that this combination may reduce Ki67 expression, indicating an absence of drug-drug interaction between ribociclib and letrozole (Curigliano et al., 2016).

  • Phase I Study in Advanced Solid Tumors and Lymphomas : A study on ribociclib’s maximum tolerated dose, safety, and preliminary activity in patients with Rb+ advanced solid tumors or lymphomas found it demonstrated an acceptable safety profile, dose-dependent plasma exposure, and preliminary signs of clinical activity (Infante et al., 2016).

  • Global Approval and Clinical Development : Ribociclib has been globally approved for first-line treatment of advanced breast cancer and is undergoing further phase III investigations in breast cancer and phase I/II trials for various solid tumor types and haematological malignancies (Syed, 2017).

  • Pharmacokinetics and Drug Interactions : The study of ribociclib’s pharmacokinetics revealed that it is a substrate of ABCB1 and a potent inhibitor of ABCB1, ABCG2, and various CYP450 isoforms. These properties suggest potential for drug-drug interactions, but also an MDR-reversing potential in cancer treatment (Sorf et al., 2018).

  • Pediatric Applications : A phase I study of ribociclib in pediatric patients with malignant rhabdoid tumors, neuroblastoma, and other solid tumors found it to be safe and showed preliminary activity, supporting further investigation in combination therapies (Geoerger et al., 2017).

  • Combination Therapy in Breast Cancer : Ribociclib combined with endocrine therapy (letrozole) has been shown to improve progression-free survival in patients with metastatic breast cancer (Hortobagyi et al., 2016).

Mechanism of Action

The cyclin D–cyclin-dependent kinase (CDK) 4/6–p16–retinoblastoma (Rb) pathway is commonly disrupted in cancer, leading to abnormal cell proliferation . Therapeutics targeting this pathway, like Ribociclib, have demonstrated antitumor effects in preclinical and clinical studies . Ribociclib is a selective cyclin-dependent kinase inhibitor, a class of drugs that help slow the progression of cancer by inhibiting two proteins called cyclin-dependent kinase 4 and 6 (CDK4/6) .

Safety and Hazards

Ribociclib D6 should be handled with care to avoid inhalation, contact with eyes and skin. It should also be used only in areas with appropriate exhaust ventilation .

Future Directions

The use of Ribociclib has improved how long patients live overall, raising the question of whether it should be the preferred CDK4/6 inhibitor for most patients . The increased and earlier use of CDK4/6 inhibitors has resulted in better understanding of the mechanisms of acquired resistance . Further drug discovery studies can be conducted taking into account this concept allowing the development of new drugs with enhanced safety profiles .

properties

IUPAC Name

7-cyclopentyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]-N,N-bis(trideuteriomethyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N8O/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXHGRAEPCAFML-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ribociclib D6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.